molecular formula C7H9ClF3N3 B2635204 1-(4-(Trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride CAS No. 1196155-62-0

1-(4-(Trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride

Cat. No.: B2635204
CAS No.: 1196155-62-0
M. Wt: 227.62
InChI Key: QIYILNSEVXDVLY-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C7H9ClF3N3 It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an ethanamine moiety

Preparation Methods

The synthesis of 1-(4-(Trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride typically involves the following steps:

    Synthetic Routes and Reaction Conditions:

    Industrial Production Methods:

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

    Common Reagents and Conditions:

    Major Products Formed:

Scientific Research Applications

1-(4-(Trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets and Pathways:

Comparison with Similar Compounds

1-(4-(Trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Properties

IUPAC Name

1-[4-(trifluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3.ClH/c1-4(11)6-12-3-2-5(13-6)7(8,9)10;/h2-4H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYILNSEVXDVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=N1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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